3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
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Overview
Description
3-(2-phenylethyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and oxadiazole
Preparation Methods
The synthesis of 3-(2-phenylethyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the oxadiazole moiety and the phenylethyl group. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-phenylethyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological effect. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives and oxadiazole-containing molecules. Compared to these compounds, 3-(2-phenylethyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
- Thieno[3,2-d]pyrimidine derivatives
- Oxadiazole-containing molecules
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C26H24N4O4S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3-(2-phenylethyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H24N4O4S/c1-17(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)16-30-21-13-15-35-23(21)25(31)29(26(30)32)14-12-18-6-4-3-5-7-18/h3-11,13,15,17H,12,14,16H2,1-2H3 |
InChI Key |
PEAPDWGIBILFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4 |
Origin of Product |
United States |
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